Product packaging for Fukinone(Cat. No.:CAS No. 19593-06-7)

Fukinone

Cat. No.: B012534
CAS No.: 19593-06-7
M. Wt: 220.35 g/mol
InChI Key: HMLGXKHWABZSIS-YWPYICTPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fukinone, also known as dis. a. 2, belongs to the class of organic compounds known as eremophilane, 8, 9-secoeremophilane and furoeremophilane sesquiterpenoids. These are sesquiterpenoids with a structure based either on the eremophilane skeleton, its 8, 9-seco derivative, or the furoeremophilane skeleton. Eremophilanes have been shown to be derived from eudesmanes by migration of the methyl group at C-10 to C-5. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in burdock, giant butterbur, and green vegetables. This makes this compound a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B012534 Fukinone CAS No. 19593-06-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19593-06-7

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-ylidene-4,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one

InChI

InChI=1S/C15H24O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h11-12H,5-9H2,1-4H3/t11-,12+,15+/m0/s1

InChI Key

HMLGXKHWABZSIS-YWPYICTPSA-N

SMILES

CC1CCCC2C1(CC(=C(C)C)C(=O)C2)C

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@@]1(CC(=C(C)C)C(=O)C2)C

Canonical SMILES

CC1CCCC2C1(CC(=C(C)C)C(=O)C2)C

Other CAS No.

19593-06-7

Origin of Product

United States

Fukinone: a Sesquiterpenoid Case Study in Natural Product Chemistry

Significance of Fukinone within the Eremophilane (B1244597) Sesquiterpenoid Class

This compound is classified as a sesquiterpenoid, a large group of natural compounds derived from three isoprene (B109036) units. More specifically, it belongs to the eremophilane, 8,9-secoeremophilane, and furoeremophilane sesquiterpenoid classes contaminantdb.cafoodb.cahmdb.cahmdb.ca. The defining characteristic of eremophilanes is a bicyclic carbon skeleton, which is structurally distinct and believed to be derived from eudesmanes through a specific methyl group migration from C-10 to C-5 contaminantdb.cafoodb.cahmdb.cahmdb.ca. This biosynthetic pathway challenges the conventional isoprene rule, making eremophilanes, including this compound, subjects of particular interest in natural product biosynthesis studies researchgate.net.

Eremophilane-type sesquiterpenoids are predominantly found in plants belonging to the Asteraceae family, serving as chemotaxonomic markers for genera such as Ligularia, Senecio, Cacalia, and Petasites researchgate.netmdpi.com. These compounds are recognized for their broad spectrum of biological activities, encompassing anti-inflammatory, anticancer, antimicrobial, phytotoxic, and immunomodulatory properties researchgate.netmdpi.com.

Recent research has highlighted this compound's specific biological relevance. Studies have demonstrated its capacity to inhibit the maturation of dendritic cells (DC) and suppress the production of pro-inflammatory cytokines, including TNF, IL-6, and IL-12p70, following lipopolysaccharide (LPS) stimulation nih.gov. This inhibitory effect appears to be mediated and potentiated by the activation of peroxisome proliferator-activated receptor gamma (PPARγ) nih.gov. These findings underscore this compound's potential as a compound of interest for further investigation into inflammatory disorders nih.gov.

Historical Context of this compound Research and Discovery

This compound (CAS Registry Number: 19593-06-7) was initially identified in various natural sources, contributing to the understanding of its distribution in the plant kingdom contaminantdb.cafoodb.canih.gov. Early reports documented its presence in Petasites japonicus, commonly known as sweet coltsfoot contaminantdb.ca. Subsequent research expanded the list of its natural occurrences to include several species within the Ligularia genus, such as Ligularia kanaitzensis and Ligularia vellerea, as well as other related plants like Dolichorrhiza persica, Senecio linearifolius, Acrisione denticulata, Ligularia lamarum, Camptacra gracilis, and Ligularia subspicata nih.govwikidata.orgnih.gov. It has also been found in Petasites hybridus plantaedb.com.

The ongoing research into this compound continues to reveal its multifaceted nature. For instance, a study in 2018 investigated this compound (referred to as ZYFDC21 in that context) isolated from the rhizome of P. tatewakianus, focusing on its effects on the maturation and activation of bone marrow-derived dendritic cells (BmDCs) nih.gov. This continuous exploration reflects the sustained scientific interest in this compound as a representative eremophilane sesquiterpenoid with promising biological attributes.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₄O contaminantdb.cafoodb.canih.govwikidata.orgnist.gov
Molecular Weight220.35 g/mol contaminantdb.cafoodb.canih.govnist.gov
Monoisotopic Mass220.182715385 Da foodb.canih.govwikidata.org
CAS Registry Number19593-06-7 contaminantdb.cafoodb.canih.gov
PubChem CID5317414 nih.govwikidata.orgplantaedb.com
IUPAC Name(4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-ylidene-4,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one nih.gov

Table 2: Natural Sources of this compound

Plant SpeciesFamilyReference
Petasites japonicusAsteraceae contaminantdb.ca
Ligularia kanaitzensisAsteraceae nih.govwikidata.orgnih.gov
Ligularia vellereaAsteraceae nih.govwikidata.org
Petasites hybridusAsteraceae wikidata.orgnih.govplantaedb.com
Dolichorrhiza persicaAsteraceae wikidata.org
Senecio linearifoliusAsteraceae wikidata.org
Acrisione denticulataAsteraceae wikidata.org
Ligularia lamarumAsteraceae wikidata.org
Camptacra gracilisAsteraceae wikidata.org
Ligularia subspicataAsteraceae wikidata.orgnih.gov
Petasites tatewakianusAsteraceae nih.gov

Advanced Biosynthetic Pathways and Enzymology of Fukinone

Elucidation of Precursor Incorporation and Metabolic Flux towards Fukinone

The formation of this compound initiates from a common isoprenoid building block, undergoing a series of transformations to establish its characteristic eremophilane (B1244597) skeleton.

Farnesyl pyrophosphate (FPP) serves as a central precursor for the biosynthesis of all sesquiterpenes, including this compound. researchgate.netresearchgate.net FPP is a 15-carbon isoprenoid molecule. researchgate.net The enzyme farnesyl pyrophosphate synthase (FPPS), also known as farnesyl diphosphate (B83284) synthase or geranyltranstransferase, catalyzes the formation of FPP. nih.govproteopedia.orguniprot.org This process involves the sequential head-to-tail condensation of one molecule of dimethylallyl diphosphate (DMAPP, a C5 unit) and two molecules of isopentenyl diphosphate (IPP, C5 units). nih.govproteopedia.orguniprot.orgnih.gov In the initial step, IPP and DMAPP react to form the ten-carbon geranyl diphosphate (GPP), which then condenses with an additional IPP molecule to yield FPP. proteopedia.orguniprot.orgnih.gov

This compound possesses an eremophilane sesquiterpene skeleton. researchgate.netnih.gov The biosynthesis of eremophilanes, including this compound, is generally understood to originate from farnesyl diphosphate (FPP) through a cyclic cation intermediate. researchgate.netresearchgate.net This intermediate subsequently undergoes oxidation and a skeletal rearrangement to yield the eremophilane this compound. researchgate.netresearchgate.net Eremophilanes are structurally characterized by a decahydronaphthalene (B1670005) moiety and are thought to be derived from eudesmanes via a methyl group migration from C-10 to C-5. researchgate.netyoutube.com

Biosynthetic Conversion of this compound to Downstream Metabolites

This compound acts as a pivotal intermediate, being further transformed into a variety of complex sesquiterpenoids.

This compound plays a crucial role as an intermediate in the biosynthetic pathway of bakkenolide (B600228) A. researchgate.netresearchgate.net The conversion of this compound to bakkenolide A has been described as an efficient "biomimetic" process. researchgate.netresearchgate.net The proposed pathway suggests that this compound is oxidized to this compound epoxide, which then undergoes a Favorskii skeletal rearrangement. researchgate.netresearchgate.net Subsequent dehydration and further oxidation steps complete the biosynthesis, leading to the formation of the lactone ring characteristic of bakkenolide A. researchgate.netresearchgate.net

Research has indicated this compound's involvement in the biosynthesis of subspicatins A and C. A compound identified as 1β-angeloyloxythis compound has been isolated and is considered a likely intermediate connecting this compound to subspicatin C. r-project.org This discovery has provided a basis for proposing plausible biosynthetic routes for both subspicatin A and subspicatin C. r-project.org These compounds are found in various Ligularia species, such as Ligularia kanaitzensis and Ligularia subspicata. nih.gov

This compound epoxide is recognized as a key biosynthetic intermediate, specifically in the pathway leading to bakkenolide A. researchgate.netresearchgate.net It is formed through the oxidation of this compound. researchgate.netresearchgate.net Following its formation, this compound epoxide is proposed to undergo a Favorskii skeletal rearrangement, which is a critical step in the subsequent transformations that lead to the lactone structure of bakkenolide A. researchgate.netresearchgate.net While its role is clearly defined in this context, specific detailed characterization data for this compound epoxide beyond its position in this pathway are not extensively detailed in the provided search results.

Compound Names and PubChem CIDs

Investigation of Associated Enzymatic Transformations (e.g., Oxidation, Skeletal Rearrangement)

The biosynthesis of complex natural products, including sesquiterpenoids like this compound, often involves a series of intricate enzymatic transformations, such as oxidations and skeletal rearrangements. In broader contexts of natural product biosynthesis, oxygenases are known to catalyze oxidative C-C bond cleavage, ring opening, and rearrangement reactions. uni.lu Oxidoreductases, for instance, play crucial roles in alkaloid formation, often determining the resulting ring systems and exhibiting high substrate specificity. nih.gov

Regarding this compound specifically, it is known to possess a cisoid enone system, which makes it susceptible to air oxidation. researchgate.net Studies on this compound's oxidation products have identified diastereomeric epoxides, a hydroxy ketone (petasitolone), a lactol (8β-hydroxyeremophilenolide), and a peroxy hemiacetal. researchgate.net Furthermore, comparisons have been made with the autoxidation products of pulegone, a monoterpenic analogue of this compound. researchgate.net this compound α-epoxide has also been isolated from natural sources. researchgate.net While these observations highlight the propensity of this compound to undergo oxidative processes, the specific enzymes catalyzing these transformations within its biosynthetic pathway in plants are not extensively detailed in the readily available literature. Skeletal rearrangements are common in terpene biosynthesis, leading to diverse structural scaffolds, but the precise enzymatic mechanisms for such rearrangements leading to the this compound skeleton are not explicitly described in the provided search results.

Genetic Basis and Transcriptomic Analysis of this compound Biosynthesis

Understanding the genetic basis and conducting transcriptomic analysis are pivotal for elucidating the biosynthetic pathways of natural compounds. These approaches involve identifying the genes encoding the enzymes responsible for each step in the pathway and analyzing their expression patterns under different conditions. For various plant secondary metabolites, such as flavonoids, transcriptomic analysis has been successfully employed to identify structural genes and regulatory genes involved in their biosynthesis. frontiersin.orgresearchgate.net This includes identifying differentially expressed genes (DEGs) that encode biosynthesis-related enzymes and transcription factors that regulate these pathways. frontiersin.orgmdpi.com

However, specific studies detailing the genetic basis and transcriptomic analysis directly related to this compound biosynthesis are not widely reported in the provided search results. While general methodologies for transcriptomic analysis to unravel biosynthetic mechanisms and identify candidate genes are well-established for other compounds wur.nlnih.govnih.govfrontiersin.org, the specific genes, enzymes, or regulatory networks governing this compound production in its native plant sources remain largely uncharacterized in the current accessible literature.

Chemoenzymatic Approaches to this compound Biosynthesis

General discussions on modular chemoenzymatic syntheses exist for other natural product families, such as fusicoccane diterpenoids, where chemical and enzymatic C-H oxidations are combined with biomimetic skeletal remodeling. chemrxiv.org Such strategies highlight the potential of integrating enzymatic steps into synthetic routes for complex molecules. However, the application of these advanced chemoenzymatic strategies directly to the biosynthesis or synthesis of this compound has not been detailed in the retrieved information.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5317414
Dehydrothis compound177072
PetasitoloneNot Found
8β-hydroxyeremophilenolideNot Found
Pulegone9484
Naringenin Chalcone5281488
Naringenin932
Dihydrokaempferol10790
Kaempferol5280863
Galangin5281699
Apigenin5280443
Chrysin5281607
Phenylalanine614
4-coumaroyl-CoA131707524
Malonyl-CoA16738
Resveratrol445151
Oleic acid445639
Linoleic acid5280450
Dihomo-γ-linolenic acid5280738
Arachidonic acid444899
Eicosapentaenoic acid446284
γ-Linolenic acid5280738

Note: PubChem CIDs for "Petasitolone" and "8β-hydroxyeremophilenolide" were not found in the initial searches. If these compounds are critical for a more complete understanding of this compound's transformations, further targeted searches would be required. The listed CIDs are for compounds mentioned in the general context of biosynthesis or related to this compound's chemical properties.## The Chemical Compound this compound: An Overview of Advanced Biosynthetic Studies

This compound, a naturally occurring sesquiterpenoid, is a prominent compound identified in various plant species, including Ligularia kanaitzensis, Ligularia vellerea, and Petasites hybridus. nih.govplantaedb.comwikidata.org Characterized by its molecular formula C₁₅H₂₄O, this compound's structural identity and presence in these botanical sources are well-established, with its PubChem Compound ID (CID) being 5317414. nih.govwikidata.org While its chemical structure and natural distribution are known, detailed scientific literature specifically outlining its advanced biosynthetic pathways, the precise enzymatic transformations involved, its genetic underpinnings, and comprehensive transcriptomic analyses, as well as chemoenzymatic synthetic approaches, remains limited in readily available scientific databases.

Investigation of Associated Enzymatic Transformations (e.g., Oxidation, Skeletal Rearrangement)

The formation of complex natural products like sesquiterpenoids typically involves a sophisticated series of enzymatic reactions, encompassing processes such as oxidation and skeletal rearrangement. In the broader field of natural product biosynthesis, various oxygenases are recognized for their roles in catalyzing oxidative carbon-carbon bond cleavage, ring opening, and intricate rearrangement reactions. uni.lu Similarly, oxidoreductases are fundamental to the biosynthesis of alkaloids, often dictating the formation of core ring systems and exhibiting high specificity for their substrates. nih.gov

Regarding this compound, its chemical structure, specifically the presence of a cisoid enone system, renders it susceptible to air oxidation. researchgate.net Investigations into the oxidation products of this compound have revealed the formation of diastereomeric epoxides, a hydroxy ketone identified as petasitolone, a lactol (8β-hydroxyeremophilenolide), and a peroxy hemiacetal. researchgate.net Comparative studies have also drawn parallels with the autoxidation products of pulegone, a monoterpenic analogue. researchgate.net Furthermore, this compound α-epoxide has been isolated from natural sources. researchgate.net Despite these insights into its oxidative susceptibility and products, the specific enzymes that catalyze these transformations within the biosynthetic pathway of this compound in plants are not extensively documented in the current accessible literature. While skeletal rearrangements are a common feature in the diversification of terpene structures, the precise enzymatic mechanisms leading to the distinct this compound skeleton have not been explicitly elucidated in the provided research findings.

Genetic Basis and Transcriptomic Analysis of this compound Biosynthesis

The elucidation of a compound's genetic basis and the application of transcriptomic analysis are critical methodologies for mapping out biosynthetic pathways. These techniques involve identifying the genes that encode the enzymes responsible for each step in a pathway and analyzing how these genes are expressed under various physiological conditions. For numerous plant secondary metabolites, such as flavonoids, transcriptomic analyses have proven effective in identifying both structural genes and regulatory genes that govern their biosynthesis. frontiersin.orgresearchgate.net This includes pinpointing differentially expressed genes (DEGs) that code for biosynthesis-related enzymes and transcription factors that regulate these complex pathways. frontiersin.orgmdpi.com

However, specific studies detailing the genetic basis and comprehensive transcriptomic analyses directly pertaining to this compound biosynthesis are not widely reported in the search results. While general methodologies for employing transcriptomics to uncover biosynthetic mechanisms and identify candidate genes are well-established for other compounds wur.nlnih.govnih.govfrontiersin.org, the particular genes, enzymes, or regulatory networks that control this compound production in its natural plant hosts remain largely uncharacterized in the current accessible scientific literature.

Chemoenzymatic Approaches to this compound Biosynthesis

General examples of modular chemoenzymatic syntheses exist for other natural product families, such as fusicoccane diterpenoids, where a combination of chemical and enzymatic C-H oxidations is utilized alongside biomimetic skeletal remodeling. chemrxiv.org Such strategies underscore the potential of integrating enzymatic steps into the synthetic routes for intricate molecules. Nevertheless, the direct application and detailed methodology of these advanced chemoenzymatic strategies specifically for the biosynthesis or synthesis of this compound have not been described in the retrieved information.

Total Chemical Synthesis Strategies for Fukinone and Its Analogues

Retrosynthetic Analysis and Key Disconnections for Fukinone Scaffolding

Retrosynthetic analysis is a fundamental technique in organic synthesis, involving the conceptual reversal of synthetic steps to transform a target molecule into simpler, readily available precursor structures wikipedia.orgonlineorganicchemistrytutor.comub.edu. For this compound, a common retrosynthetic strategy involves breaking down its bicyclic eremophilane (B1244597) skeleton. Early syntheses of racemic this compound, such as that reported by Marshall and Cohen in 1970, utilized a decalone intermediate researchgate.netacs.orgacs.orgorganicchemistrydata.orgacs.org.

A prominent approach to the this compound scaffolding involves a key disconnection that leads back to simpler cyclic or acyclic precursors, often leveraging cycloaddition reactions. For eremophilane-type compounds, including this compound, a highly diastereoselective Diels-Alder reaction followed by an aldol (B89426) sequence has been identified as a crucial strategy for constructing the common intermediate researchgate.netthieme-connect.comresearchgate.netthieme-connect.comresearchgate.netx-mol.com. This sequence allows for the efficient formation of the cis-decalin system with the desired stereochemistry researchgate.net. Further transformations from this intermediate can then lead to this compound researchgate.netthieme-connect.comresearchgate.net.

Stereocontrolled Approaches in this compound Total Synthesis

Achieving precise stereocontrol is paramount in the total synthesis of this compound due to its multiple chiral centers. Various methodologies have been developed to ensure the correct relative and absolute stereochemistry.

The Diels-Alder reaction is a powerful tool for constructing cyclic systems with high stereoselectivity researchgate.netthieme-connect.comresearchgate.netthieme-connect.com. In the context of eremophilane-type compounds, a highly diastereoselective Diels-Alder reaction is a key step in establishing the core bicyclic structure of this compound researchgate.netthieme-connect.comresearchgate.netthieme-connect.comresearchgate.netx-mol.com. This reaction allows for the simultaneous formation of multiple carbon-carbon bonds and new stereocenters in a controlled manner, leading to the cis-decalin system with the desired stereochemistry researchgate.net. The precise control over the relative orientation of the reacting diene and dienophile dictates the diastereomeric outcome of the cycloadduct, which is crucial for the subsequent steps leading to this compound researchgate.netthieme-connect.comresearchgate.netthieme-connect.com.

Aldol and other condensation reactions play a vital role in the stereocontrolled synthesis of this compound, particularly in the formation of specific carbon-carbon bonds and the introduction of new stereocenters researchgate.netthieme-connect.comresearchgate.netthieme-connect.com. The aldol condensation reaction, which involves the nucleophilic addition of an enolate to a carbonyl compound, followed by dehydration, is a fundamental process for constructing complex molecules numberanalytics.comfiveable.me.

Enantioselective synthesis, also known as asymmetric synthesis, is a chemical process designed to favor the formation of a specific enantiomer or diastereomer of a chiral compound wikipedia.org. This is crucial for this compound, which exists as a specific enantiomer in nature. General approaches to enantioselective synthesis include enantioselective catalysis, the use of chiral auxiliaries, biocatalysis, enantioselective organocatalysis, and chiral pool synthesis wikipedia.org.

Synthesis of this compound Derivatives and Analogues for Structural and Mechanistic Probes

The synthesis of this compound derivatives and analogues is important for exploring structure-activity relationships, understanding biosynthetic pathways, and developing new compounds with modified properties cam.ac.ukresearchgate.networktribe.comresearchgate.netdergipark.org.tr. These synthetic efforts often involve modifying the existing this compound scaffold or synthesizing related eremophilane structures.

Epoxides are common derivatives of natural products, and their synthesis can provide insights into metabolic transformations or lead to compounds with altered biological activities. This compound itself is an eremophilane sesquiterpenoid, and epoxides are known within the broader class of eremophilane sesquiterpenoids researchgate.net.

In the context of this compound total synthesis, the formation of epoxides has been noted as a potential reaction step, often involving peracid epoxidation organicchemistrydata.org. This reaction typically involves the direct oxidation of an alkene functionality within the this compound structure or a precursor, using peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) to form the epoxide ring. Such transformations are crucial for synthesizing specific this compound epoxide analogues, which can serve as structural and mechanistic probes to study the compound's interactions and potential biological roles.

Synthesis of Related Eremophilane-Type Compounds (e.g., Petasitolone, Hydroxyeremophilone, Fukinane)

The total chemical synthesis of racemic (±)-fukinone and (±)-petasitolone has been achieved through efficient and stereocontrolled routes researchgate.netthieme-connect.de. A key strategy in these syntheses involves a highly diastereoselective Diels-Alder/aldol sequence, which yields a common intermediate researchgate.net. This intermediate is then further elaborated to produce both (±)-petasitolone and (±)-fukinone in a relatively short sequence researchgate.net.

Stereospecific total syntheses of racemic (±)-fukinone and natural (+)-hydroxyeremophilone have also been reported rsc.orgmdpi.com. The synthesis of (±)-fukinone typically commences from a cyclohexanone (B45756) precursor, which undergoes an annelation process rsc.orgmdpi.com. In contrast, the synthesis of (+)-hydroxyeremophilone begins with a bicyclic ketone that possesses a known absolute configuration rsc.orgmdpi.com.

Preparation of Modified this compound Structures for Probing Molecular Interactions

The structural modification of natural products like this compound is a crucial approach for investigating their molecular interactions and enhancing their physicochemical or biological properties. This compound itself has been utilized in studies examining cellular and molecular interactions. For instance, this compound (referred to as SQ21) and its related compound, 10βH-8α, 12-Epidioxyeremophil-7(11)-en-8β-ol (SQ22), have been employed to treat human mast cells (LAD2 cells) to assess cell viability and their impact on cellular functions researchgate.net. Such studies provide insights into how these bicyclic eremophilanes interact with biological systems at a cellular level researchgate.net.

Furthermore, the concept of modifying sesquiterpenes for targeted delivery and interaction studies is exemplified by the development of sesquiterpene-loaded co-polymer hybrid nanoparticles. These nanoparticles have demonstrated the ability to internalize into human mast cell lines and inhibit mast cell degranulation without affecting cell viability, suggesting their potential in modulating immune responses through specific molecular interactions researchgate.netdntb.gov.ua.

Another form of structural modification and characterization involves the study of this compound epoxides. For example, this compound α-epoxide has been isolated from natural sources researchgate.net. The configuration and conformation of diastereoisomeric this compound epoxides have been unambiguously established using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallographic analyses of their derivatives researchgate.net. Such detailed structural elucidation of modified this compound forms is essential for understanding their chemical behavior and potential interactions at a molecular level researchgate.net.

Advanced Structural Elucidation and Conformational Analysis of Fukinone

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds, offering detailed insights into molecular connectivity, functional groups, and, crucially, stereochemical relationships. For complex natural products like Fukinone, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for assigning signals and determining relative configurations.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms within the this compound molecule. Chemical shifts (δ) and coupling constants (J) derived from ¹H NMR are particularly valuable for identifying different proton types and their connectivity. For instance, characteristic signals for methyl groups, olefinic protons, and protons adjacent to the carbonyl group are observed. Similarly, ¹³C NMR provides information on the carbon skeleton, distinguishing between sp², sp³, and carbonyl carbons.

In the context of eremophilane (B1244597) sesquiterpenoids, to which this compound belongs, detailed ¹H and ¹³C NMR signal assignments have been cumulated, aiding in the identification and conformational analysis of various derivatives. These assignments often involve comparing experimental data with known spectral patterns of related compounds or utilizing computational methods for prediction. While specific detailed ¹H and ¹³C NMR data for this compound itself are often presented in original research, a generalized representation of characteristic chemical shifts for key functional groups in similar eremophilane ketones can be illustrative.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Eremophilane Ketones (Generalized)

Functional Group / Proton Type¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Olefinic Proton (C=CH)5.0 - 6.5110 - 150
Carbonyl Carbon (C=O)-190 - 220
Methyl (CH₃)0.7 - 1.515 - 30
Methylene (CH₂)1.0 - 2.520 - 45
Methine (CH)1.5 - 3.030 - 60
Quaternary Carbon-35 - 55

For this compound and its derivatives, NOESY experiments have been extensively used to elucidate the stereochemistry of the decalin ring system and the orientation of its methyl and isopropylidene groups. For instance, NOE correlations between specific methyl protons and protons on the decalin ring can confirm a cis-fused ring junction and a non-steroidal conformation. The presence or absence of NOEs between protons across the ring system provides definitive evidence for their relative spatial proximity, thereby defining the molecule's three-dimensional structure. For example, in studies of this compound epoxides, NOESY data unambiguously established their configuration and conformation.

Other 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are also vital. COSY identifies protons that are coupled to each other through bonds, establishing proton-proton connectivity within spin systems. HMBC reveals correlations between protons and carbons separated by two or three bonds, which is essential for piecing together the carbon skeleton and assigning quaternary carbons. The combined application of these techniques allows for a complete assignment of the NMR spectra and a robust determination of the relative stereochemistry.

Chiroptical Spectroscopy in Conformational Studies

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a valuable tool for studying the conformation and absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral sample, resulting in a CD spectrum characterized by Cotton effects (bands of positive or negative ellipticity).

CD spectral analysis has been applied to this compound and its derivatives, including this compound epoxides, to gain insights into their conformational preferences and to aid in absolute configuration assignments. The sign and magnitude of Cotton effects in the CD spectrum are highly sensitive to the three-dimensional arrangement of chromophores (light-absorbing groups) within the molecule. For ketones like this compound, the n→π* transition of the carbonyl group typically gives rise to a Cotton effect in the UV region (around 280-300 nm).

For this compound epoxides, CD spectra, in conjunction with theoretical calculations such as B3LYP-TDDFT and B3LYP-GIAO, have been used to determine their absolute stereochemistry by comparing experimental and computed ECD (Electronic Circular Dichroism) spectra. This approach allows for the prediction of the absolute configuration based on the observed CD signals.

The interpretation of CD spectra, especially for complex systems like furanoketones, can sometimes reveal anomalies or require specific empirical rules. For α,β-epoxy ketones, such as this compound epoxides, the octant rule has been investigated for predicting absolute configurations. Research has shown that for exo α,β-epoxy ketones, their absolute configurations can be predicted by an octant rule, rather than a reverse octant rule, as might be intuitively expected. This highlights the nuanced nature of CD spectral interpretation and the importance of experimental validation and theoretical calculations. Previous studies have also accumulated CD data for furyl ketones and eremophilane derivatives, contributing to a broader understanding of their chiroptical properties.

X-ray Crystallographic Analysis of this compound Derivatives for Absolute Configuration

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of molecules, including the unambiguous assignment of both relative and absolute configurations, provided a suitable single crystal can be obtained. This technique directly visualizes the atomic arrangement in the solid state.

For this compound, X-ray crystallographic analysis of its derivatives has been crucial in establishing their absolute configuration. While obtaining high-quality single crystals of the parent this compound might be challenging, its derivatives, such as this compound epoxides, have been successfully analyzed by X-ray crystallography to confirm their configuration and conformation. This method provides direct experimental evidence of the absolute stereochemistry, which complements and validates assignments made by NMR and CD spectroscopy. The ability to distinguish between enantiomers and assign absolute configuration is achieved through the measurement of Bijvoet differences, which arise from anomalous dispersion effects of atoms in the crystal. Despite its power, the primary limitation of X-ray crystallography is the prerequisite for a well-ordered single crystal of sufficient size and quality.

Mass Spectrometry (MS) Fragmentation Patterns for Structural Characterization.

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation of chemical compounds, including complex natural products like this compound frontiersin.orgcore.ac.uk. It provides crucial information by precisely determining the mass of molecules and their fragments frontiersin.orgcore.ac.ukresearchgate.net. High-resolution mass spectrometry (HRMS) enables the accurate measurement of molecular weights, allowing for the confident assignment of elemental formulas to both the intact molecular ion and its fragment ions frontiersin.orgcore.ac.uk. Tandem mass spectrometry (MS/MS) further enhances structural characterization by inducing fragmentation of selected precursor ions, yielding characteristic product ions that provide detailed insights into the molecular structure core.ac.uk.

For this compound, as an eremophilane sesquiterpenoid, its mass spectrum would typically exhibit a molecular ion peak (M⁺) at m/z 220.1827 for C₁₅H₂₄O nih.gov. While specific detailed fragmentation pathways for this compound itself were not extensively detailed in the provided sources, insights can be drawn from the fragmentation of related eremophilane derivatives and general principles of mass spectrometry for cyclic ketones.

For instance, the related compound Dehydrothis compound (C₁₅H₂₂O, molecular weight 218.33 g/mol ) shows characteristic peaks in its GC-MS spectrum. The molecular ion for Dehydrothis compound is observed at m/z 218, with prominent fragment ions at m/z 161 and m/z 147 nih.gov. These fragments suggest specific bond cleavages and rearrangements within the eremophilane skeleton.

Illustrative GC-MS Data for Dehydrothis compound nih.gov

m/z ValueRelative Abundance (Top Peaks)
218Highest (Molecular Ion)
161Second Highest
147Third Highest

Retro-Diels-Alder Fragmentations in Eremophilane Derivatives.

The Retro-Diels-Alder (RDA) reaction is a common and diagnostically significant fragmentation pathway observed in the mass spectrometry of cyclic compounds, particularly those containing a six-membered ring with a double bond msu.edubeilstein-journals.orgajgreenchem.comuni-saarland.de. This fragmentation involves the concerted cleavage of two sigma (σ) bonds and the formation of two new pi (π) bonds, effectively reversing a Diels-Alder cycloaddition msu.edubeilstein-journals.org.

Eremophilane sesquiterpenoids, including this compound, possess a bicyclic structure with a cyclohexenone moiety, making them susceptible to RDA fragmentation under electron ionization (EI) conditions contaminantdb.casavemyexams.com. In the context of eremophilane derivatives, RDA fragmentation can lead to characteristic neutral losses and the formation of stable, conjugated fragment ions. For example, cyclohexene (B86901) compounds are known to undergo RDA rearrangement to yield diene and alkene fragments savemyexams.com. The specific m/z values of these fragments are highly indicative of the original ring structure and the positions of substituents. The driving force for such fragmentation can be the formation of stable neutral molecules (e.g., ethylene) or highly conjugated ionic species beilstein-journals.org.

Analysis of Poly-functional Derivatives using Accurate Masses and Metastable Ions.

The structural characterization of poly-functional derivatives, such as this compound and other eremophilane sesquiterpenoids, heavily relies on the precise determination of accurate masses and the analysis of metastable ions frontiersin.orgcore.ac.uk.

Accurate Mass Measurements: High-resolution mass spectrometers, such as Q-ToF (quadrupole time-of-flight) instruments, are capable of measuring masses to several decimal places frontiersin.org. This high mass accuracy allows for the unambiguous determination of the elemental composition (sum formula) of both the molecular ion and its fragment ions frontiersin.orgcore.ac.uk. For example, a nominal mass of 220 Da for this compound can be precisely determined as 220.1827 Da, confirming its molecular formula as C₁₅H₂₄O nih.gov. Similarly, the accurate mass of a fragment ion provides its exact elemental composition, which is crucial for proposing plausible fragmentation pathways and deducing structural subunits frontiersin.orgcore.ac.uk.

Metastable Ions: Metastable ions are unique species that dissociate in a field-free region of the mass spectrometer, after acceleration from the ion source but before reaching the detector. Their detection as diffuse peaks, often at non-integral m/z values, provides direct evidence of specific unimolecular dissociation pathways. The presence of metastable ions unequivocally links a precursor ion to a product ion, offering critical information about the fragmentation mechanism and the connectivity within the molecule. Analyzing metastable ion transitions can help confirm proposed fragmentation routes, distinguish between isomeric structures, and provide insights into the energetics and kinetics of gas-phase ion reactions. This is particularly valuable for complex poly-functional natural products where multiple fragmentation pathways may be possible.

The combination of accurate mass measurements for elemental composition and the study of metastable ion transitions for fragmentation mechanisms forms a powerful approach for the advanced structural elucidation of this compound and its poly-functional derivatives.

Analytical Methodologies for the Detection and Quantification of Fukinone in Complex Matrices

Chromatographic Techniques for Separation and Analysis.

Chromatographic techniques are fundamental for isolating and quantifying fukinone from complex mixtures due to their high separation efficiency.

Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced speed, resolution, and sensitivity compared to traditional HPLC, making it suitable for the rapid and precise analysis of various compounds, including this compound jascoinc.comnih.gov. UHPLC systems can be coupled with a range of detection systems to provide comprehensive analytical data sinop.edu.trpragolab.cz.

Photodiode Array (PDA) Detection : PDA detectors are widely used in UHPLC for their ability to acquire full UV-Vis spectra across a range of wavelengths simultaneously, allowing for the identification and quantification of analytes based on their spectral characteristics and retention times jascoinc.comhitachi-hightech.comlcms.czmdpi.com. This is particularly useful for identifying components in unresolved chromatographic peaks and for confirming compound identity by comparing spectra against known standards hitachi-hightech.com.

Fluorescence (FL) Detection : Fluorescence detectors offer high sensitivity and selectivity for compounds that naturally fluoresce or can be derivatized to become fluorescent thermofisher.com. While direct application to this compound would depend on its inherent fluorescence properties or the feasibility of derivatization, FL detection is a powerful tool in UHPLC for trace analysis of suitable analytes.

Tandem Mass Spectrometry (MS/MS) Detection : UHPLC coupled with MS/MS provides highly specific and sensitive detection, enabling the identification and quantification of this compound even in very low concentrations within complex matrices colab.wsresearchgate.netmeasurlabs.comresearchgate.net. This technique relies on the fragmentation of precursor ions into product ions, providing unique spectral fingerprints for unambiguous compound identification and quantification measurlabs.com. For instance, UPLC-MS/MS is employed for high-precision determination of complex chemical solutions, including those in food analysis, toxicology, and biological assays measurlabs.com.

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds, which includes this compound filab.frmeasurlabs.comthermofisher.com. In GC-MS, the sample is first vaporized and carried through a capillary column by an inert gas, where compounds are separated based on their boiling points and interactions with the stationary phase measurlabs.comthermofisher.com. Upon elution, separated compounds are ionized and fragmented in the mass spectrometer, generating characteristic mass spectra for identification measurlabs.comthermofisher.com. Electron Ionization (EI) is a common ionization method in GC/MS, producing reproducible fragmentation patterns useful for structural identification and library matching scioninstruments.com.

GC-MS has been used in the analysis of this compound and its derivatives. For example, in the conversion of dihydropetasitolone into this compound, preparative gas-liquid chromatography (GLC) was employed for purification, with specific column temperatures and retention times reported oup.com. Similarly, the identity of petasitolone, a related compound, was confirmed by comparison of IR and GLC results oup.com. GC-MS/MS offers even higher selectivity and sensitivity, often used for trace analysis and quantification in complex samples by operating in selective reaction monitoring (SRM) mode thermofisher.comnih.gov.

Sequential Injection Chromatography (SIC) represents a more automated and miniaturized approach to chromatographic analysis. While specific details on the development of SIC solely for this compound analysis are less commonly detailed in general literature, the principles of SIC involve precise fluid handling and sequential introduction of samples and reagents, offering potential for high-throughput and reduced solvent consumption. The integration of SIC with various detection systems could provide a streamlined and efficient method for this compound quantification, especially in routine analysis scenarios.

Sample Preparation and Pre-concentration Techniques for this compound Isolation.

Effective sample preparation and pre-concentration are critical steps before chromatographic analysis, particularly when dealing with complex matrices or low concentrations of this compound. These techniques aim to isolate the analyte of interest, remove interfering substances, and concentrate the target compound to improve detection limits.

Solid Phase Extraction (SPE) is a widely applied pretreatment procedure for isolating, desalting, and concentrating analytes from complex samples colab.wsnih.govnih.gov. SPE involves passing a liquid sample through a solid sorbent material that selectively retains the target analyte, while impurities are washed away nih.gov. The analyte is then eluted with a suitable solvent. SPE can be adapted for various compounds, including those with different polarities and ionization efficiencies nih.gov. For instance, UPLC-MS/MS has been used to identify chemical components in SPE extracts colab.ws. Explorative solid-phase extraction (E-SPE) protocols using different sorbents like SAX, Oasis MAX, and SCX have been investigated for targeted exploitation of chemical functionalities, providing a minimum number of fractions for analysis and facilitating purification strategies nih.gov.

Microextraction methods, such as solid-phase microextraction (SPME), are miniaturized versions of SPE, offering advantages like reduced solvent usage and faster extraction times. These techniques are increasingly used for isolating trace compounds from various matrices.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique that involves the dispersion of a small volume of extraction solvent into an aqueous sample, forming a cloudy solution that facilitates the rapid transfer of analytes into the organic phase. This method is noted for its simplicity, speed, and high enrichment factors, making it suitable for the pre-concentration of this compound from dilute samples.

Restricted Access Materials (RAM) are specialized stationary phases used in chromatography and sample preparation that allow small molecules like this compound to access the pores and interact with the sorbent, while larger molecules (e.g., proteins in biological samples) are excluded from the pores and pass through rapidly. This selective exclusion of macromolecules simplifies sample preparation by directly injecting complex biological samples, thereby reducing matrix effects and improving the accuracy of this compound analysis.

Electromigration Separation Methods for this compound Analysis (e.g., Capillary Zone Electrophoresis)

Electromigration separation methods, such as Capillary Zone Electrophoresis (CZE), are powerful tools for separating charged molecules based on their charge-to-size ratio in a high-voltage electric field. CZE is recognized for its high-efficiency separations of ionic solutes. stanford.edunvkc.nl While specific detailed research findings on the direct application of CZE solely for this compound analysis are not extensively documented in the provided sources, the principles of CZE coupled with mass spectrometry (CZE-MS) have been developed for the determination of various phenolic compounds. mdpi.com These methods often utilize basic conditions for CZE separation and negative ionization mode for MS detection, demonstrating the potential for analyzing diverse organic compounds. mdpi.com The application of CZE for small molecules, including natural products, highlights its capability as a separation technique that could be integrated into a comprehensive analytical workflow for this compound, especially if this compound or its derivatives can be adequately ionized or derivatized to acquire a charge.

Advancements in Mass Spectrometry for this compound Characterization

Mass spectrometry (MS) stands as a highly versatile and sensitive instrumental method crucial for the structural characterization of plant secondary metabolites, including this compound. mdpi.com Modern MS techniques provide detailed information regarding the elemental composition and structural features of target compounds, enabling their characterization and identification even at the species level. mdpi.combelspo.be The effectiveness of MS extends to the analysis of complex mixtures and the detailed characterization of macromolecular structures. mdpi.com

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-ToF MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely utilized technique for the structural analysis of various organic compounds. It has been employed in the context of this compound and related compounds, particularly in synthetic studies, where it provides molecular weight information through the detection of protonated molecular ions (e.g., [M+H]⁺). researchgate.net High-resolution ESI mass spectrometry is instrumental in establishing the structures of complex natural products, such as this compound α-epoxide, by providing precise mass measurements and aiding in the elucidation of fragmentation patterns. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a soft ionization technique known for its ability to desorb and ionize biomolecules in a non-destructive manner, combining high sensitivity with accuracy. belspo.be MALDI-ToF MS offers a rapid and accurate means of identification by comparing generated mass spectra against extensive reference databases. belspo.be Its utility extends to the structural analysis of complex samples, allowing for the unambiguous separation of different molecular fragments and providing detailed characterization of macromolecular structures. mdpi.com This high-throughput capability makes MALDI-ToF MS a valuable tool for initial screening and identification in diverse analytical applications. belspo.befungaleducation.orgrsc.org

Hybrid Triple Quadrupole (TQ) MS for Quantitative Analysis

Hybrid Triple Quadrupole (TQ) Mass Spectrometry is a powerful analytical platform primarily employed for highly sensitive and selective quantitative analysis of target compounds in complex matrices. While specific research findings detailing the quantitative analysis of this compound using TQ MS were not explicitly found in the provided sources, TQ MS systems are generally recognized for their ability to perform multiple reaction monitoring (MRM) experiments, which offer exceptional sensitivity and selectivity for trace-level quantification. This makes them ideal for targeted analysis where precise measurement of a specific compound is required. Advanced MS systems, such as ultrahigh-performance liquid chromatography coupled with electrospray ionization hybrid linear trap quadrupole orbitrap mass spectrometry (UHPLC-LTQ-Orbitrap-MS), provide high sensitivity and enable unequivocal assignment of product ions to their respective precursor ions in MSⁿ experiments, thereby facilitating precise descriptions of fragmentation pathways for both targeted and untargeted profiling of natural products. hactcm.edu.cn The principles of high sensitivity and precise fragmentation analysis inherent in such advanced MS platforms are directly applicable to the quantitative determination of this compound.

Automation and High-Throughput Approaches in this compound Analytical Chemistry

The integration of automation and high-throughput approaches is transforming analytical chemistry, offering significant advantages in terms of speed, efficiency, and reduced manual labor. In the context of this compound analysis, the inherent capabilities of techniques like MALDI-ToF MS contribute significantly to high-throughput workflows. MALDI-ToF MS is explicitly described as a rapid and high-throughput tool for identification, capable of improving turn-around times compared to traditional methods. belspo.befungaleducation.orgrsc.org This allows for the rapid screening of numerous samples, which is crucial in natural product discovery or quality control. Furthermore, mass spectrometry-based methods that enable quantitative characterization from complex mixtures, such as the STAGE method used for glycopeptides, exemplify the potential for high-throughput quantitative analysis, which could be adapted for this compound. nih.gov While specific automated platforms dedicated solely to this compound analysis are not detailed, the general trend in analytical chemistry towards automation, particularly in conjunction with advanced MS techniques, facilitates more efficient and robust analysis of compounds like this compound in various complex matrices.

Computational Chemistry Applications in Fukinone Research

Quantum Mechanical Studies of Fukinone Reactivity and Electronic Structure.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are indispensable tools for investigating the electronic structure and reactivity of this compound. These studies provide fundamental insights into the molecule's behavior at an atomic and subatomic level.

Prediction of Chemical Reactions via HOMO/LUMO Analysis.

Frontier Molecular Orbital (FMO) theory, which involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful concept derived from DFT calculations for predicting chemical reactivity,,,. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical stability and its propensity to undergo chemical reactions,,. A smaller gap generally suggests higher reactivity. By analyzing the spatial distribution and energies of these frontier orbitals, chemists can predict the most probable sites for electrophilic and nucleophilic attacks. For example, natural bond orbital (NBO) studies, often performed in conjunction with DFT, can reveal characteristics of electronic delocalization within molecular structures, such as the isopropylidene group and the rings in dehydrothis compound, providing insights into their electronic behavior and potential reactivity.

Molecular Dynamics Simulations and Conformational Landscape Analysis.

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and conformational flexibility. While specific detailed studies focusing solely on this compound's molecular dynamics or comprehensive conformational landscape analysis were not prominently found in the immediate search results, MD simulations are generally invaluable for understanding how molecules move, vibrate, and interact with their environment. Such simulations can elucidate the accessible conformations of a molecule, the energy barriers between them, and how these conformations might influence its reactivity or interactions with other biological molecules. For complex natural products like this compound, MD simulations could be employed to explore its preferred conformations in different environments (e.g., in solution or bound to a protein), providing a dynamic perspective on its structural properties.

Theoretical Predictions of Spectroscopic Properties (e.g., CD, NMR Chemical Shifts).

Computational chemistry is widely used to predict various spectroscopic properties, which are crucial for the structural elucidation and absolute configuration determination of natural products.

Theoretical predictions of Circular Dichroism (CD) spectra are particularly useful for assigning the absolute configuration of chiral molecules like this compound. Computational methods, often based on DFT, can simulate CD spectra, which are then compared with experimental data. In the context of this compound and related compounds, such as this compound epoxides, computational studies have been undertaken to determine absolute configurations, often involving the assessment of enone sector and helicity rules,.

Furthermore, computational approaches are highly effective in predicting Nuclear Magnetic Resonance (NMR) chemical shifts (both ¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT calculations, is commonly employed for this purpose,. These predicted chemical shifts can be directly compared with experimental NMR data to confirm proposed structures or to distinguish between possible isomers. For dehydrothis compound, calculated ¹H-NMR and ¹³C-NMR chemical shifts using the GIAO method at various DFT levels have shown good concordance with experimental values, aiding in its structural assignment,. Similarly, calculated ¹³C chemical shifts for this compound have been found to be in accordance with experimental values, highlighting the utility of these computational predictions in structure elucidation. The absolute configurations of compounds including this compound have been elucidated through a combination of mass spectrometry (MS), NMR, and computational methods.

Computational Approaches for Elucidating Reaction Mechanisms in this compound Synthesis and Biosynthesis.

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms in both synthetic and biosynthetic pathways. By mapping out potential energy surfaces, identifying transition states, and calculating activation energies, computational methods offer a detailed understanding of how chemical transformations occur,,,,.

In the realm of this compound synthesis, detailed DFT calculations have been used to supplement experimental studies, particularly in the total synthesis of (±)-petasitolone and (±)-fukinone. These computational efforts likely involved investigating the feasibility and energetics of proposed reaction steps, identifying key intermediates, and characterizing transition states, thereby providing a molecular-level understanding of the synthetic routes. While specific details on this compound's biosynthesis mechanisms derived solely from computational studies were not extensively detailed in the provided search results, the general principles of computational reaction mechanism elucidation are directly applicable. Quantum chemical calculations can confirm the energetic feasibility of proposed mechanisms in natural product synthesis. The elucidation of reaction mechanisms often involves identifying stationary points (reactants, products, and intermediates) and transition states on the potential energy surface, followed by intrinsic reaction coordinate (IRC) calculations to confirm the connectivity between these points,. This comprehensive approach allows for the characterization of each reaction phase, from initial contact to product formation, offering invaluable insights into the intricacies of chemical transformations.

Ecological and Mechanistic Biological Roles of Fukinone

Role of Fukinone in Plant Secondary Metabolism and Ecological Interactions

The production of a vast array of secondary metabolites is a crucial strategy for plants to adapt to their environment. These compounds are not essential for primary metabolic processes but play a vital role in defense, communication, and competition. This compound, as an eremophilane-type sesquiterpenoid, is an important component of this chemical arsenal (B13267) in certain plant genera.

This compound as a Phytotoxin in Plant-Plant Interactions

Phytotoxins are substances produced by plants that are toxic to other plants, playing a significant role in allelopathy—the chemical inhibition of one plant by another. While terpenoids, as a class, are well-known for their phytotoxic properties, specific studies detailing the allelopathic or phytotoxic effects of this compound on the germination and growth of competing plant species are not extensively documented in the available literature. However, the general role of sesquiterpenoids in plant defense and interference competition suggests that this compound likely contributes to the ecological success of the plants that produce it by deterring the growth of nearby competitors. The investigation into the phytotoxic mechanisms of other compounds, such as umbelliferone, which involves the induction of reactive oxygen species (ROS) and a decrease in chlorophyll (B73375) content, provides a potential framework for future studies on this compound's role in plant-plant interactions. nih.gov

Chemical Diversity of this compound and Related Terpenoids in Plant Species (e.g., Ligularia, Petasites)

This compound is a characteristic secondary metabolite in several species of the Asteraceae family, particularly within the genera Ligularia and Petasites. nih.govnih.gov The chemical landscape of these plants is rich and diverse, with this compound serving as a precursor to a wide array of other eremophilane (B1244597) sesquiterpenoids. researchgate.net

In the genus Ligularia, over 500 eremophilane-type sesquiterpenes have been identified, showcasing immense chemical diversity. nih.gov This diversity arises from various chemical modifications of the basic eremophilane skeleton, such as oxidation, hydroxylation, and esterification, leading to a plethora of related compounds. researchgate.net For instance, species like Ligularia sagitta have been found to contain highly oxygenated eremophilane-type sesquiterpenoids with varying carbon skeletons. nih.gov This chemical diversification is thought to be a result of evolutionary pressure, allowing plants to adapt to different ecological niches and defend against a wider range of herbivores and pathogens.

Similarly, species of the genus Petasites are known to produce this compound and a variety of other sesquiterpenoids. The chemical profile of these plants can vary depending on the species, geographical location, and even the specific plant part, highlighting the dynamic nature of secondary metabolite production.

Examples of Eremophilane Sesquiterpenoids in Ligularia and Petasites
CompoundPlant GenusReference
This compoundLigularia, Petasites nih.govnih.gov
EremophilenolidesLigularia nih.gov
FuranoeremophilanesLigularia researchgate.net

Hypothesis of Ecological Advantage in Furanoeremophilane Production from Eremophilan-8-ones (e.g., this compound)

It is hypothesized that the biosynthesis of furanoeremophilanes from eremophilan-8-ones, such as this compound, confers a significant ecological advantage to the producing plant. Research on Ligularia species suggests that furanoeremophilanes are biosynthetically derived from these precursors. researchgate.net The evolution of this biosynthetic pathway is likely driven by the enhanced biological activity of the resulting furan-containing compounds. researchgate.net

Furanoeremophilanes often exhibit stronger and more diverse biological activities, including insecticidal, antifungal, and antibacterial properties, compared to their eremophilan-8-one precursors. This enhanced bioactivity provides a more robust chemical defense against a broader spectrum of herbivores and pathogens. The evolutionary development of the enzymatic machinery to convert this compound into furanoeremophilanes would therefore be a selectable trait, leading to a greater survival and reproductive success of the plant. The presence of these compounds in various Ligularia species supports the idea that this biosynthetic capability has been a key factor in their ecological adaptation and diversification. researchgate.net

Investigation of this compound's Interaction with Biological Systems at a Molecular Level

Understanding the molecular mechanisms through which this compound exerts its biological effects is crucial for a comprehensive appreciation of its role in nature. This section explores the current state of knowledge regarding this compound's interactions with cellular components and the potential of systems biology approaches to unravel its complex molecular effects.

Mechanistic Studies of this compound on Cellular Components (e.g., Mast Cells) and Receptor Expression

While this compound and related sesquiterpenoids are known to possess various biological activities, specific mechanistic studies on the direct effects of this compound on cellular components like mast cells are limited. Mast cells are key players in inflammatory and allergic responses, and their degranulation releases a host of inflammatory mediators. frontiersin.org

The activation of mast cells can occur through both IgE-dependent and IgE-independent pathways. A key receptor in IgE-independent activation is the Mas-related G protein-coupled receptor X2 (MRGPRX2). mdpi.comnih.govnih.govfrontiersin.org This receptor is known to be activated by a variety of compounds, leading to mast cell degranulation. nih.govfrontiersin.org Although some natural products have been shown to interact with MRGPRX2, there is currently no direct evidence to suggest that this compound acts as either an agonist or antagonist of this receptor. mdpi.comnih.gov Future research could investigate whether this compound or its derivatives can modulate mast cell activity through MRGPRX2 or other signaling pathways, which would provide valuable insights into its potential immunomodulatory properties.

Receptors and Cellular Components in Mast Cell Degranulation
Receptor/ComponentFunction in Mast CellsPotential for this compound Interaction
FcεRIHigh-affinity IgE receptor, central to allergic reactions.Unknown
MRGPRX2Receptor for various secretagogues, involved in IgE-independent degranulation. mdpi.comnih.govnih.govfrontiersin.orgHypothetical, requires investigation.
Fyn and Lyn kinasesInvolved in FcεRI-dependent signaling pathways. researchgate.netUnknown

Exploration of Biological Network Approaches for Understanding this compound's Molecular Effects

Biological network approaches and systems biology offer powerful tools to understand the complex molecular effects of natural products. nih.govnih.govsemanticscholar.orgscispace.com These approaches move beyond the "one-target, one-molecule" paradigm and aim to elucidate the global effects of a compound on the intricate network of molecular interactions within a cell or organism.

To date, no specific studies have been published that apply a biological network approach to understand the molecular effects of this compound. However, the application of such methodologies to other terpenoids has proven to be highly informative. nih.govnih.govsemanticscholar.orgscispace.com A systems biology approach to studying this compound could involve:

Transcriptomics and Proteomics: To identify changes in gene and protein expression in cells or tissues treated with this compound.

Interactome Mapping: To identify the protein targets of this compound and how it perturbs protein-protein interaction networks.

Metabolic Modeling: To understand how this compound affects cellular metabolic pathways.

By integrating these different levels of biological information, a comprehensive picture of this compound's mechanism of action could be developed. This would not only enhance our understanding of its ecological roles but could also reveal novel therapeutic applications for this intriguing natural compound.

Biophysical Mechanisms Underlying this compound's Influence on Biological Systems.

The influence of this compound on biological systems is predicated on its interactions with cellular components at a molecular level. As a sesquiterpenoid ketone, its structure facilitates various non-covalent and potentially covalent interactions with biological macromolecules, primarily proteins such as enzymes and receptors. The specific biophysical mechanisms, however, are not extensively detailed in current scientific literature, necessitating an approach that combines general principles of molecular interactions with the limited available information on this compound and related compounds.

A primary mechanism through which small molecules like this compound exert their effects is through direct binding to proteins, thereby modulating their function. This can occur at an active site, in the case of enzymes, or at a binding pocket in receptors. The affinity and specificity of this binding are governed by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. The ketone functional group and the lipophilic sesquiterpenoid backbone of this compound are key determinants of its interaction profile.

Enzyme Inhibition:

This compound has been identified as an inhibitor of certain enzymes, a common mechanism for terpenoids. The kinetics of enzyme inhibition can be studied to understand the nature of the interaction. While specific kinetic data for this compound is scarce, the principles of enzyme kinetics provide a framework for its potential mechanisms. wikipedia.orgteachmephysiology.com Inhibition can be competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetic parameters (Vmax and Km) differently. medbullets.com

Competitive Inhibition: this compound might compete with the substrate for the enzyme's active site. In this scenario, the apparent Km would increase while the Vmax remains unchanged.

Non-competitive Inhibition: this compound could bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency. Here, the Vmax would decrease while the Km remains the same.

Uncompetitive Inhibition: this compound might bind only to the enzyme-substrate complex, which would lead to a decrease in both Vmax and Km.

Determining the precise mode of inhibition for this compound against specific enzymes would require detailed kinetic studies.

Receptor Binding:

Another significant biophysical mechanism is the binding of this compound to cellular receptors. Receptor-ligand binding assays are standard methods to quantify the affinity (typically as the dissociation constant, Kd, or the inhibitory constant, Ki) of a compound for a receptor. nih.govnih.govlabome.comcore.ac.uk Such studies for this compound are not widely published, but it is plausible that it interacts with various receptors, contributing to the observed biological effects of plant extracts containing it. The binding could trigger or block downstream signaling pathways.

Membrane Interactions:

The lipophilic nature of this compound suggests it can interact with and potentially permeate cell membranes. nih.govnih.govresearchgate.netmdpi.com This interaction can alter membrane fluidity and affect the function of membrane-bound proteins. Molecular dynamics simulations are a powerful tool to study such interactions, providing insights into how molecules like this compound orient themselves within the lipid bilayer and the energetic favorability of these interactions. nih.gov

Protein-Protein Interactions:

This compound could also modulate biological activity by interfering with protein-protein interactions (PPIs). nih.govresearchgate.netnih.gov Many cellular processes are regulated by the formation of protein complexes, and small molecules can disrupt these interactions, leading to a physiological response. Identifying the specific PPIs affected by this compound would require advanced proteomic and biophysical techniques.

While the exact biophysical mechanisms of this compound are yet to be fully elucidated, the principles outlined above provide a solid foundation for understanding its potential modes of action. Future research involving detailed enzyme kinetic studies, receptor binding assays, membrane interaction models, and PPI analyses will be crucial to fully characterize the biophysical footprint of this natural compound.

Environmental Fate and Transport Research of this compound in Ecosystems.

The environmental fate and transport of a natural compound like this compound, a sesquiterpenoid found in plants such as Petasites japonicus, are critical for understanding its ecological role and potential persistence. nih.govnih.gov Research in this area is limited for this compound specifically, but by examining the behavior of related sesquiterpenoids and other organic molecules, we can infer its likely environmental pathways. nih.govnih.gov The key processes governing its fate include biodegradation, photodegradation, sorption to soil and sediment, and volatilization.

Biodegradation:

As a natural organic compound, this compound is expected to be susceptible to microbial degradation. nih.gov Soil and water microorganisms possess a vast array of enzymes capable of transforming terpenoids. Studies on other sesquiterpenes have shown that they can be aerobically biodegraded, with some exceeding a 60% degradation threshold in standard tests, indicating they are not persistent. nih.gov The rate and extent of this compound's biodegradation would depend on environmental conditions such as microbial population density, temperature, pH, and the availability of other nutrients. The degradation pathways likely involve initial enzymatic modifications such as hydroxylation or reduction of the ketone group, followed by ring cleavage. The persistence of recalcitrant pesticides like chlordecone (B1668712) highlights the importance of specific microbial capabilities for degrading complex cyclic structures. scispace.comresearchgate.net

Photodegradation:

Sunlight can play a significant role in the degradation of organic compounds in the environment. nih.gov The presence of a chromophore, such as the ketone group in this compound, suggests that it may absorb UV radiation, leading to photochemical reactions. nih.gov Photodegradation can occur through direct photolysis, where the molecule itself absorbs light and undergoes transformation, or indirect photolysis, mediated by other light-absorbing substances in the environment (e.g., humic acids). The rate of photodegradation is influenced by factors like light intensity, wavelength, and the presence of photosensitizers.

Soil and Sediment Sorption:

The mobility of this compound in the environment is heavily influenced by its sorption to soil and sediment particles. ub.edunih.govnih.govfrontiersin.orgresearchgate.net The octanol-water partition coefficient (Kow) is a key parameter used to predict the tendency of a compound to sorb to organic matter. Given its sesquiterpenoid structure, this compound is likely to have a relatively high log Kow, suggesting a propensity for sorption to soil organic carbon. nih.gov Factors influencing sorption include the organic matter content of the soil, clay content and type, pH, and the chemical properties of this compound itself. nih.govfrontiersin.org Strong sorption would reduce its mobility in soil and its bioavailability to organisms.

Volatilization:

The following table summarizes the expected environmental fate of this compound based on the behavior of similar compounds.

Environmental ProcessExpected Behavior of this compoundInfluencing Factors
Biodegradation Susceptible to microbial degradation.Microbial community, temperature, pH, oxygen availability.
Photodegradation Likely to undergo photodegradation.Light intensity, wavelength, presence of photosensitizers.
Soil Sorption Moderate to high sorption expected.Soil organic matter, clay content, pH.
Volatilization Potential for volatilization.Vapor pressure, temperature, air/water partitioning.

Future Directions and Emerging Research Avenues for Fukinone

Integrated Omics Approaches in Biosynthetic Pathway Discovery

The elucidation of fukinone's biosynthetic pathway remains a key area for future investigation. Integrated omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to achieve this. core.ac.uknih.govnih.govwur.nl

Genomics and Transcriptomics: By sequencing the genomes of this compound-producing organisms, researchers can identify putative biosynthetic gene clusters (BGCs) responsible for its production. Transcriptomic analysis, particularly through co-expression networks and time-series data, can then pinpoint genes that are transcriptionally active during this compound biosynthesis, suggesting their involvement in the pathway. wur.nlresearchgate.net This can lead to the identification of novel enzymes and regulatory elements.

Proteomics and Metabolomics: Proteomic studies can identify the enzymes encoded by the predicted BGCs, while metabolomics can track the accumulation of intermediates and the final product, this compound, under various conditions. nih.govwur.nl The integration of these datasets can help to reconstruct the complete biosynthetic route, from primary metabolites to the complex sesquiterpenoid structure of this compound.

Data Integration and Computational Tools: The challenge lies in effectively integrating these diverse omics datasets. Advanced computational tools and bioinformatics pipelines are crucial for correlating gene expression with enzyme activity and metabolite accumulation, thereby predicting and validating the steps in the biosynthetic pathway. wur.nl

Advanced Synthetic Methodologies for Complex this compound Derivatives

The development of advanced synthetic methodologies for this compound and its derivatives is essential for exploring its structure-activity relationships and generating novel compounds with tailored properties. researchgate.netresearchgate.netnih.govrsc.org

Stereocontrolled Synthesis: this compound possesses multiple stereocenters, making its synthesis challenging. Future efforts will likely focus on highly stereocontrolled synthetic routes, potentially employing asymmetric catalysis, chiral auxiliaries, or enzymatic resolution to achieve high enantioselectivity and diastereoselectivity. researchgate.netresearchgate.netnumberanalytics.com

Divergent Synthesis and Late-Stage Functionalization: Strategies enabling divergent synthesis from common intermediates would allow for the efficient generation of a library of this compound analogs. Late-stage functionalization techniques could provide a powerful means to introduce diverse chemical functionalities onto the this compound scaffold, exploring new chemical space with minimal synthetic steps.

Flow Chemistry and Biocatalysis: The application of flow chemistry could enable more efficient and scalable synthesis of this compound and its derivatives, offering advantages in terms of reaction control and safety. Biocatalysis, utilizing isolated enzymes or whole-cell systems, could provide environmentally friendly and highly selective routes for specific transformations within the this compound structure.

Synergistic Application of Analytical and Computational Chemistry for Structural and Mechanistic Insights

A deeper understanding of this compound's structure, reactivity, and potential interactions requires a synergistic application of advanced analytical and computational chemistry techniques. epfl.chefmc.infodomainex.co.ukschrodinger.comjstar-research.com

High-Resolution Spectroscopy: Techniques such as high-resolution NMR spectroscopy (e.g., 2D NMR, NOESY), high-resolution mass spectrometry (HRMS), and potentially cryo-electron microscopy (cryo-EM) for larger complexes, can provide detailed structural information, including conformation and absolute configuration. researchgate.netresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict spectroscopic parameters (e.g., NMR chemical shifts, ECD spectra) for comparison with experimental data, aiding in structural elucidation and confirmation of absolute stereochemistry. researchgate.net Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this compound and its interactions with biological macromolecules. researchgate.net

AI and Machine Learning in Chemical Space Exploration: Artificial intelligence (AI) and machine learning (ML) algorithms can be utilized to predict novel this compound derivatives with desired properties, explore vast chemical spaces, and accelerate the identification of potential biological targets or reaction pathways. epfl.chschrodinger.com These computational approaches can guide experimental design, reducing the time and resources required for discovery. schrodinger.comjstar-research.com

Deeper Exploration of this compound's Ecological Functions and Chemical Ecology

Beyond its chemical properties, understanding this compound's role in its natural environment is crucial. This involves exploring its ecological functions and its contribution to chemical ecology.

Inter-species Interactions: Research could focus on identifying this compound's role in plant-herbivore interactions, plant-pathogen defense, or allelopathy (chemical interactions between plants). This might involve studying its deterrent effects on pests or its antimicrobial properties against plant pathogens.

Signaling Molecule Role: this compound might act as a signaling molecule within the plant or in its interactions with other organisms. Investigating its presence and concentration in different plant tissues and under various environmental stresses could provide clues about its signaling functions.

Environmental Impact and Degradation: Understanding the environmental fate of this compound, including its degradation pathways and potential impact on soil microorganisms or aquatic ecosystems, is also an important area for future research.

Q & A

Q. What are the established synthetic routes for Fukinone, and what are their key experimental parameters?

this compound synthesis typically involves multi-step organic reactions, such as the treatment of carbomethoxy decalone derivatives with sodium hydride and methyllithium, followed by dehydration and isomerization. Key parameters include:

  • Catalysts and reagents : Sodium hydride (NaH) in dry ether, methyllithium (MeLi), and p-toluenesulfonic acid for acid-catalyzed isomerization .
  • Reaction conditions : Refluxing in benzene (20 hours) to achieve isomer equilibrium .
  • Yields : ~80% for intermediate keto alcohol formation; ~70% purity for final this compound after preparative gas-liquid chromatography (GLC) .
  • Analytical validation : IR (5.95, 6.17 µm for carbonyl), NMR (δ 8.08–9.16 ppm for methyl groups), and high-resolution mass spectrometry (HRMS: m/z 220.181) .

Q. How can researchers validate this compound’s structural identity using spectroscopic methods?

A methodological approach combines:

  • NMR spectroscopy : Compare chemical shifts (e.g., δ 8.08 ppm for vinyl CH₃) and splitting patterns with literature data .
  • IR spectroscopy : Confirm carbonyl (5.85–6.17 µm) and olefinic (11.27 µm) absorption bands .
  • Chromatography : Use GLC retention times and co-injection with authentic samples (if available) to verify purity .
  • HRMS : Match molecular ion peaks (e.g., m/z 220.181 for C₁₅H₂₄O) to theoretical values .

Advanced Research Questions

Q. What methodological approaches are recommended to address retro-aldol byproduct formation during this compound synthesis?

Retro-aldol reactions occur during dehydration of intermediates like keto alcohol 11. Mitigation strategies include:

  • Alternative catalysts : Replace HCl with thionyl chloride (SOCl₂) in pyridine to minimize retro-aldol pathways .
  • Solvent optimization : Use dry benzene instead of methanol to stabilize intermediates and reduce side reactions .
  • Kinetic control : Shorten reaction times and monitor progress via GLC to isolate desired products before decomposition .

Q. How should researchers resolve contradictions between observed and literature-reported spectral data for this compound derivatives?

Contradictions may arise from stereochemical variations or impurities. Methodological steps:

  • Cross-validation : Compare data across multiple techniques (e.g., NMR, IR, X-ray crystallography) .
  • Isomer differentiation : Use NOESY NMR to confirm spatial arrangements of methyl groups in this compound vs. isothis compound .
  • Synthetic controls : Prepare and characterize reference compounds (e.g., (±)-isothis compound) to benchmark spectral signatures .

Q. What statistical or reproducibility frameworks ensure robust experimental replication of this compound studies?

Follow guidelines from authoritative sources:

  • Detailed protocols : Report exact molar ratios (e.g., 1:1 NaH:carbomethoxy decalone), solvent purity, and instrument calibration .
  • Uncertainty analysis : Quantify errors in yields (e.g., ±5% due to GLC integration variability) and spectral resolutions (e.g., ±0.01 ppm for NMR) .
  • Data transparency : Publish raw spectral datasets and chromatograms in supplementary materials for peer validation .

Q. How can researchers design experiments to explore this compound’s reactivity under non-standard conditions (e.g., photochemical or enzymatic)?

  • Photochemical studies : Expose this compound to UV light (λ = 254 nm) in inert atmospheres and monitor isomerization via time-resolved IR .
  • Enzymatic assays : Test this compound as a substrate for cytochrome P450 enzymes, analyzing metabolites via LC-MS .
  • Computational modeling : Use DFT calculations to predict reaction pathways and compare with empirical data .

Methodological Guidance for Data Interpretation

Q. What strategies are effective for analyzing conflicting bioactivity data in this compound-related studies?

  • Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers .
  • Dose-response curves : Test this compound across concentrations (e.g., 1–100 µM) to clarify EC₅₀ values and assay-specific variability .
  • Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fukinone
Reactant of Route 2
Fukinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.